
(3beta)-3-Hydroxy-16-(phenylseleno)androst-5-en-17-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3beta)-3-Hydroxy-16-(phenylseleno)androst-5-en-17-one is a synthetic steroidal compound. It belongs to the class of androstane derivatives and is characterized by the presence of a phenylseleno group at the 16th position and a hydroxyl group at the 3rd position. This compound is of interest due to its potential biological activities and applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3beta)-3-Hydroxy-16-(phenylseleno)androst-5-en-17-one typically involves multiple steps. One common method starts with the precursor androst-5-en-17-one. The hydroxyl group is introduced at the 3rd position through a hydroxylation reaction. The phenylseleno group is then introduced at the 16th position using a selenation reaction. The reaction conditions often involve the use of specific reagents such as selenium dioxide and phenylselenyl chloride under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification and high-performance liquid chromatography (HPLC) for quality control.
Analyse Chemischer Reaktionen
Types of Reactions
(3beta)-3-Hydroxy-16-(phenylseleno)androst-5-en-17-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3rd position can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions to modify the phenylseleno group.
Substitution: The phenylseleno group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in a ketone, while substitution of the phenylseleno group can yield various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(3beta)-3-Hydroxy-16-(phenylseleno)androst-5-en-17-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as a reference compound in analytical chemistry.
Wirkmechanismus
The mechanism of action of (3beta)-3-Hydroxy-16-(phenylseleno)androst-5-en-17-one involves its interaction with specific molecular targets. The hydroxyl group at the 3rd position and the phenylseleno group at the 16th position play crucial roles in its biological activity. The compound may interact with steroid receptors, modulating gene expression and influencing cellular functions. Additionally, the phenylseleno group may contribute to its antioxidant properties by scavenging free radicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3beta)-3-Hydroxyandrost-5-en-17-one: Lacks the phenylseleno group, making it less reactive in certain chemical reactions.
(3beta)-3-Hydroxy-16-(methylseleno)androst-5-en-17-one: Contains a methylseleno group instead of a phenylseleno group, which may alter its biological activity.
(3beta)-3-Hydroxy-16-(phenylthio)androst-5-en-17-one: Contains a phenylthio group instead of a phenylseleno group, affecting its chemical properties and reactivity.
Uniqueness
(3beta)-3-Hydroxy-16-(phenylseleno)androst-5-en-17-one is unique due to the presence of the phenylseleno group, which imparts distinct chemical and biological properties. This group enhances its reactivity in substitution reactions and may contribute to its potential therapeutic effects.
Eigenschaften
Molekularformel |
C25H32O2Se |
|---|---|
Molekulargewicht |
443.5 g/mol |
IUPAC-Name |
(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-16-phenylselanyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C25H32O2Se/c1-24-12-10-17(26)14-16(24)8-9-19-20(24)11-13-25(2)21(19)15-22(23(25)27)28-18-6-4-3-5-7-18/h3-8,17,19-22,26H,9-15H2,1-2H3/t17-,19+,20-,21-,22?,24-,25-/m0/s1 |
InChI-Schlüssel |
IKFFWFRBXIGMTD-POKCEYGASA-N |
Isomerische SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC(C4=O)[Se]C5=CC=CC=C5)C)O |
Kanonische SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC(C4=O)[Se]C5=CC=CC=C5)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Bis-[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]-5-glycidyl Isocyanurate](/img/structure/B13443742.png)
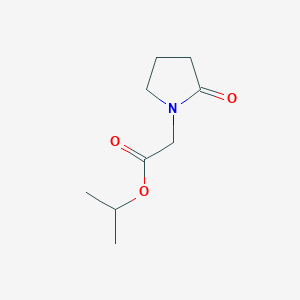
![6,8-dioxabicyclo[3.2.1]oct-2-en-4-yl acetate](/img/structure/B13443745.png)
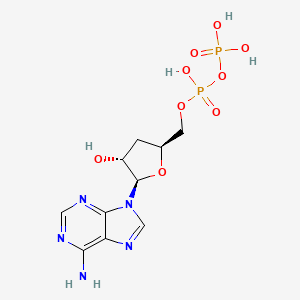
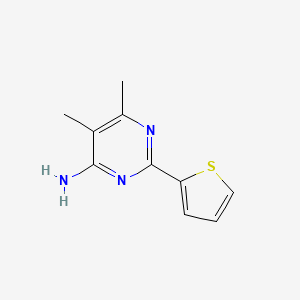
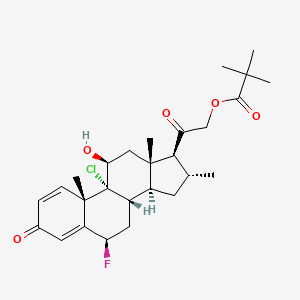
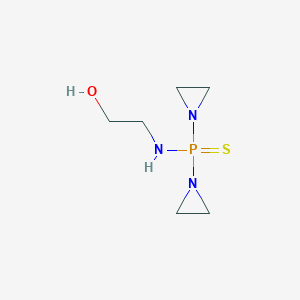
![(8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13443776.png)
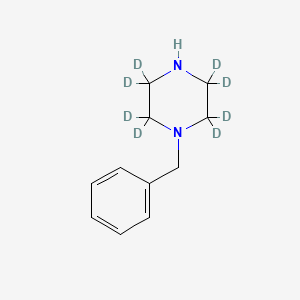
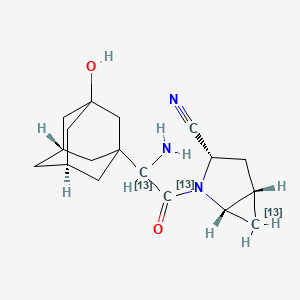
![[(4aR,5S,6R,8aR,9aS)-5-acetyloxy-9a-hydroxy-3,5,8a-trimethyl-2-oxo-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-6-yl] 2,3-dihydroxy-2-methylbutanoate](/img/structure/B13443786.png)
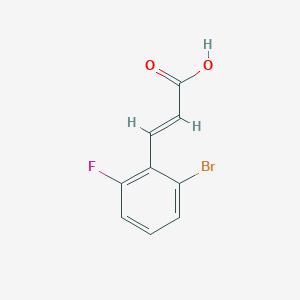
![2-Chloro-N-((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)-N-phenylbenzamide](/img/structure/B13443801.png)
![6'-Amino-1,6-dihydro-2-methyl-6-oxo[3,3'-bipyridine]-5-carbonitrile](/img/structure/B13443805.png)
